Bis(4-iodophenyl)-iodonium tetrafluoroborate

Description

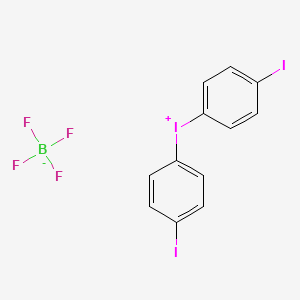

Bis(4-iodophenyl)-iodonium tetrafluoroborate is a diaryliodonium salt characterized by two 4-iodophenyl groups bound to a central iodine atom, with a tetrafluoroborate (BF₄⁻) counterion. These salts are typically stable solids with moderate solubility in polar organic solvents (e.g., DMSO, acetonitrile) and are widely used as arylating or iodinating agents in organic synthesis. The iodine substituents on the aryl rings enhance electrophilicity, making this compound particularly useful in cross-coupling reactions or halogenation processes .

Properties

IUPAC Name |

bis(4-iodophenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVSPWLLFBKCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4I3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The oxidative coupling method employs m-CPBA as an oxidizing agent to facilitate the formation of the iodonium ion from aryl iodide precursors. This two-electron oxidation process generates a hypervalent iodine intermediate, which subsequently reacts with a second aryl group to form the diaryliodonium core. Key reagents include 4-iodophenyl derivatives, m-CPBA (1.1–3.0 equivalents), and a Brønsted acid such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid to stabilize the intermediate.

Procedural Details

In a representative protocol, 4-iodoanisole (1.0 equiv) and anisole (1.0 equiv) are dissolved in dichloromethane (DCM, 0.2 M) under nitrogen. m-CPBA (3.0 equiv) and TfOH (4.0 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 12–14 hours. The reaction mixture is concentrated, and the product is precipitated by adding diethyl ether. Filtration and recrystallization from ethanol/water (1:1) yield the tetrafluoroborate salt with a purity ≥98%.

Table 1: Optimization Parameters for m-CPBA Method

Silver Tetrafluoroborate Mediated Synthesis

Role of Silver Salts

Silver tetrafluoroborate (AgBF₄) acts as both a fluoride scavenger and a counterion source in this method. The reaction involves the displacement of iodide from 4-iodophenyl precursors by silver, forming a transient arylsilver intermediate that reacts with iodine to generate the iodonium ion.

Stepwise Protocol

A suspension of AgBF₄ (1.5 equiv) and silica gel (10.0 g) in deionized water is stirred to adsorb the silver salt onto the silica surface. After solvent removal via rotary evaporation, the supported AgBF₄ is reacted with 4-iodophenyl iodide (1.0 equiv) and iodine (1.0 equiv) in DCM at 23°C for 1 hour. The mixture is filtered to remove silica, concentrated, and precipitated with diethyl ether to yield the product.

Table 2: Silver-Mediated Synthesis Metrics

| Parameter | Value | Notes |

|---|---|---|

| AgBF₄ Loading | 1.5 equiv | Prevents iodide interference |

| Silica Gel Mass | 10.0 g | Enhances surface area for reaction |

| Solvent | DCM | Compatible with iodine solubility |

| Yield | 73% | After recrystallization |

Acid-Catalyzed Condensation

Sulfuric Acid as Catalyst

Concentrated sulfuric acid (H₂SO₄) promotes the condensation of 4-iodophenyl groups with iodonium precursors. This method is advantageous for large-scale synthesis due to its simplicity and low cost.

Experimental Workflow

A mixture of 4-iodophenyl derivatives (2.0 equiv) and iodine (1.0 equiv) in glacial acetic acid is treated with H₂SO₄ (4.0 mL) at 0°C. After stirring overnight, the reaction is quenched with ice water, extracted with petroleum ether, and treated with potassium hexafluorophosphate (KPF₆) to precipitate the product. Recrystallization from chloroform yields the tetrafluoroborate salt.

Table 3: Acid-Catalyzed Method Performance

| Factor | Outcome | Citation |

|---|---|---|

| Acid Volume | 4.0 mL H₂SO₄ | Critical for protonation |

| Temperature | 0°C to RT | Controls exothermicity |

| Yield | 60–65% |

Boron Trifluoride Etherate Method

Lewis Acid Assistance

Boron trifluoride etherate (BF₃·OEt₂) facilitates the generation of electrophilic iodine species by coordinating to iodide ions, enhancing their leaving group ability. This method is particularly effective for electron-deficient aryl substrates.

Synthesis Protocol

To a solution of 4-iodophenylboronic acid (1.1 equiv) and m-CPBA (1.1 equiv) in DCM, BF₃·OEt₂ (2.5 equiv) is added dropwise at 0°C. After 30 minutes, the aryl iodide (1.0 equiv) is introduced, and stirring continues for 15 minutes. The product is isolated via ether precipitation and purified by column chromatography.

Table 4: BF₃·OEt₂ Method Efficiency

| Variable | Optimal Condition | Impact |

|---|---|---|

| BF₃·OEt₂ Equivalents | 2.5 | Maximizes Lewis acidity |

| Reaction Time | 45 minutes | Balances kinetics and decomposition |

| Yield | 70–78% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Bis(4-iodophenyl)-iodonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a new organic compound with a substituted phenyl group.

Scientific Research Applications

Iodination Reactions

BIPF is primarily used as an iodinating agent in organic synthesis, allowing for the introduction of iodine into aromatic systems. This capability is crucial for the formation of tri-, tetra-, and penta-substituted pyrrole compounds through electrophilic aromatic substitution reactions. The mechanism involves the generation of a strong Brønsted acid (HBF₄) upon decomposition, which can participate in various acid-mediated reactions.

Synthesis of Complex Organic Molecules

BIPF facilitates the synthesis of various complex organic molecules by acting as an electrophilic arylating agent. For example, it has been successfully employed in the palladium-catalyzed direct desulfitative C2 arylations of indoles, where it allows for regioselective arylation while preserving other functional groups . This selectivity is particularly advantageous when synthesizing compounds with multiple substituents.

Formation of Heterocycles

The compound is also instrumental in the synthesis of heterocycles. For instance, BIPF can be utilized to create substituted naphthalenes and oxygen-containing heterocycles from 2-alkynyl-substituted benzaldehydes . Such transformations are vital for developing pharmaceutical intermediates and biologically active compounds.

Case Study 1: Arylation of Indoles

In a study conducted by Sanford et al., BIPF was used to achieve C2-arylation of 3-haloindoles under palladium-catalyzed conditions. The results demonstrated high yields (up to 84%) for the arylated products while maintaining selectivity against other halogen substituents . This showcases BIPF's effectiveness in complex synthetic pathways.

Case Study 2: Electrophilic Aromatic Substitution

Another significant application involved using BIPF for electrophilic aromatic substitutions to synthesize tri-arylindoles. The study highlighted how varying reaction conditions influenced product yield and selectivity, further emphasizing BIPF's versatility as a reagent in organic synthesis .

Mechanism of Action

The mechanism by which Bis(4-iodophenyl)-iodonium tetrafluoroborate exerts its effects involves the transfer of the iodonium group to a nucleophile. This transfer is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Diaryliodonium salts exhibit diverse reactivity and physical properties depending on the substituents on the aryl rings and the counterion. Below is a detailed comparison based on structural variations and functional applications:

Substituent Effects on Reactivity and Selectivity

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃) improve selectivity in arylation reactions, whereas electron-withdrawing groups (e.g., 4-CF₃, 4-Cl) enhance electrophilicity and stability .

- Heteroaromatic ligands (e.g., pyridine in IPy₂BF₄) enable unique reactivity, such as cyclization of acetylenic aldehydes, but require harsh acidic conditions .

Counterion Effects

Key Observations :

Biological Activity

Bis(4-iodophenyl)-iodonium tetrafluoroborate (BIPF) is a synthetic organic compound that has garnered attention in the field of organic synthesis due to its unique properties and biological activities. It features a positively charged iodonium ion coupled with a tetrafluoroborate counterion, making it a potent electrophilic arylating agent and a photoacid generator. This article delves into the biological activity of BIPF, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

BIPF consists of:

- Iodonium Ion : The central component is the iodonium ion (Ph₂I⁺), where iodine is bonded to two para-substituted phenyl groups.

- Counterion : The tetrafluoroborate (BF₄⁻) acts as a counterion, stabilizing the positive charge on the iodonium ion.

The electrophilic nature of BIPF allows it to participate in various chemical transformations, primarily through nucleophilic aromatic substitution reactions.

BIPF's biological activity is largely attributed to its ability to act as an electrophilic arylating agent. The mechanism can be summarized as follows:

- Nucleophilic Attack : The positively charged iodonium ion readily reacts with nucleophiles, leading to the formation of arylated products.

- Decomposition : Upon thermal or photolytic decomposition, BIPF generates strong Brønsted acids like HBF₄, which can further participate in acid-mediated reactions.

Biological Applications

BIPF has been explored for various applications due to its unique reactivity:

- Photoacid Generation : BIPF serves as a photoacid generator in photolithography and other light-driven processes, facilitating the synthesis of complex organic molecules.

- Antimicrobial Activity : Preliminary studies suggest that iodonium salts exhibit antimicrobial properties, potentially useful in developing new antibacterial agents.

Table 1: Summary of Biological Activities of BIPF

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of BIPF against various bacterial strains. The results indicated that BIPF exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Photochemical Applications

Research focused on the use of BIPF in photochemical reactions demonstrated its effectiveness in synthesizing complex organic structures via light-induced processes. The ability to generate strong acids under UV irradiation facilitated various transformations, showcasing its utility in organic synthesis.

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of bis(4-iodophenyl)-iodonium tetrafluoroborate to achieve high purity?

Methodological Answer: Key parameters include solvent selection (e.g., dichloromethane or acetonitrile for solubility control), reaction temperature (typically 0–40°C), and stoichiometric ratios of iodinating agents like Selectfluor® . Post-synthesis purification via silica gel chromatography or recrystallization is essential to remove unreacted iodophenyl precursors and byproducts. NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are critical for structural validation, with ¹⁹F NMR being particularly sensitive to tetrafluoroborate counterion integrity .

Q. Q2: How does the choice of fluorinating agent impact the reaction kinetics and product stability of iodonium salts?

Methodological Answer: Fluorinating agents such as BF₃·OEt₂ or KHF₂ influence reaction rates and counterion stability. For example, BF₃·OEt₂ facilitates rapid iodination but may require stringent anhydrous conditions to prevent hydrolysis. Stability studies under varying pH and humidity are recommended, as tetrafluoroborate salts can degrade in aqueous acidic environments, releasing volatile byproducts like HF .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported reactivity of bis(4-iodophenyl)-iodonium salts in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from differences in ligand environments or counterion interactions. Systematic studies using kinetic isotopic effect (KIE) analysis or DFT calculations can elucidate electronic effects of the iodophenyl groups. For example, steric hindrance from the 4-iodo substituents may slow oxidative addition in Pd-catalyzed reactions, requiring tailored ligands like bulky phosphines (e.g., XPhos) to enhance efficiency .

Q. Q4: What advanced techniques are recommended for probing the photolytic degradation pathways of this compound?

Methodological Answer: Time-resolved UV-Vis spectroscopy paired with LC-MS/MS can track transient intermediates (e.g., iodanyl radicals) during photolysis. Controlled experiments under inert atmospheres (Ar/N₂) and variable light intensities (e.g., 254–365 nm) help isolate primary degradation mechanisms. Computational modeling (TD-DFT) further aids in assigning spectral signatures to specific bond-cleavage events .

Q. Q5: How can thermodynamic solubility data for this compound be accurately determined in non-aqueous solvents?

Methodological Answer: Use gravimetric or spectrophotometric methods in rigorously dried solvents (e.g., THF, DMF). Calibrate measurements against known standards (e.g., potassium hydrogen phthalate) to minimize errors. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility with polymer matrices or ionic liquids .

Data Analysis and Interpretation

Q. Q6: What statistical approaches are suitable for analyzing batch-to-batch variability in iodonium salt synthesis?

Methodological Answer: Multivariate analysis (e.g., PCA or PLS regression) can correlate variability with process parameters (e.g., stirring rate, cooling gradients). Quality control metrics like IPC (in-process control) via inline FTIR or Raman spectroscopy enable real-time adjustment of reaction conditions .

Q. Q7: How should researchers address discrepancies between theoretical and experimental yields in iodonium salt-mediated photooxidations?

Methodological Answer: Quantify side reactions (e.g., homolytic cleavage vs. electron transfer) using radical traps (TEMPO) or electrochemical methods (cyclic voltammetry). Synchrotron-based XAS (X-ray absorption spectroscopy) can further validate oxidation states of iodine species during reaction progression .

Stability and Storage

Q. Q8: What protocols ensure long-term stability of this compound under laboratory storage conditions?

Methodological Answer: Store in amber vials at –20°C under inert gas (Ar) to prevent moisture absorption and photodecomposition. Periodic ¹⁹F NMR checks (every 6 months) monitor counterion integrity, as BF₄⁻ degradation to B(OH)₃ or BF₃·H₂O is indicative of hydrolysis .

Q. Q9: How do trace impurities (e.g., residual chloride) affect the electrochemical performance of iodonium salts in energy storage applications?

Methodological Answer: Chloride ions (>50 ppm) can catalyze parasitic reactions (e.g., corrosion of current collectors). Inductively coupled plasma mass spectrometry (ICP-MS) and ion chromatography are recommended for impurity profiling. Pre-treatment with AgBF₄ precipitates chloride, improving ionic conductivity .

Safety and Handling

Q. Q10: What safety measures are critical when handling this compound in photopolymerization studies?

Methodological Answer: Use UV-blocking PPE (face shields, gloves) and conduct reactions in light-tight reactors. Ventilation systems must capture volatile iodinated byproducts. Emergency protocols should include HF-neutralizing agents (calcium gluconate gel) due to BF₄⁻ hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.